molecular formula C19H27NO3 B13896753 2-(11-Hydroxyundecyl)isoindoline-1,3-dione

2-(11-Hydroxyundecyl)isoindoline-1,3-dione

Cat. No.: B13896753
M. Wt: 317.4 g/mol
InChI Key: AHUOKFHEHLTHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(11-Hydroxyundecyl)isoindoline-1,3-dione is a chemical compound of significant interest in medicinal and organic chemistry research, offered in quantities ranging from milligrams to multi-kilogram batches to suit various experimental scales . This molecule features the isoindoline-1,3-dione (phthalimide) scaffold, a heterocyclic structure widely recognized in scientific literature for its diverse biological activities. Researchers value this core structure for its potential as a versatile building block in the design and synthesis of novel bioactive molecules . The isoindoline-1,3-dione pharmacophore is a key structural element in the development of compounds for investigating neurological and inflammatory pathways. Recent studies highlight derivatives of this scaffold as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for research related to Alzheimer's disease . Other research avenues explore its role as a cyclooxygenase (COX) inhibitor, which is relevant to the study of inflammation and pain . Furthermore, novel chromeno-isoindoline-dione hybrids have demonstrated excellent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli in recent 2025 research . The 11-hydroxyundecyl chain in this specific compound provides a functionalized alkyl linker, which can be utilized for further chemical modifications or to influence the molecule's physicochemical properties. Researchers are advised to consult the current scientific literature for the latest findings on this compound's specific mechanisms and applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(11-hydroxyundecyl)isoindole-1,3-dione

InChI

InChI=1S/C19H27NO3/c21-15-11-7-5-3-1-2-4-6-10-14-20-18(22)16-12-8-9-13-17(16)19(20)23/h8-9,12-13,21H,1-7,10-11,14-15H2

InChI Key

AHUOKFHEHLTHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 11 Hydroxyundecyl Isoindoline 1,3 Dione

Established Synthetic Routes to N-Alkyl Isoindoline-1,3-diones

The formation of the N-alkyl bond in isoindoline-1,3-diones, commonly known as N-substituted phthalimides, is a cornerstone of organic synthesis, primarily for the introduction of a protected primary amine. Two classical and widely employed methods are the condensation of phthalic anhydride (B1165640) with primary amines and the N-alkylation of phthalimide (B116566) salts, famously known as the Gabriel synthesis.

Condensation Reactions of Phthalic Anhydride with Amines

The direct condensation of phthalic anhydride with a primary amine is a common and straightforward method for the synthesis of N-substituted phthalimides. nih.govacs.org This reaction typically proceeds by a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent dehydration, often facilitated by heating in a solvent like acetic acid, results in cyclization to the desired imide. researchgate.netsphinxsai.com

The general mechanism involves:

Nucleophilic Acyl Substitution: The primary amine attacks a carbonyl group of phthalic anhydride.

Ring Opening: The tetrahedral intermediate collapses, leading to the ring-opened phthalamic acid.

Dehydration and Cyclization: Intramolecular nucleophilic attack of the amide nitrogen on the remaining carboxylic acid, followed by the elimination of a water molecule, yields the final N-substituted phthalimide.

This method is highly efficient for a wide range of primary amines. sphinxsai.com For the synthesis of 2-(11-hydroxyundecyl)isoindoline-1,3-dione, this would involve the reaction of phthalic anhydride with 11-aminoundecan-1-ol. Various conditions have been developed to promote this condensation, including thermal methods and the use of catalysts to achieve high yields. researchgate.netresearchgate.net

Table 1: Examples of Condensation Reactions for N-Substituted Phthalimide Synthesis This table is representative of the general method and not specific to this compound unless otherwise cited.

Amine ReactantReaction ConditionsProductYieldReference
Various primary aminesGlacial acetic acid, refluxN-substituted phthalimidesGood to excellent sphinxsai.com
Primary amines10% Sulphamic acid in acetic acid, 110 °CN-substituted phthalimides86-98% researchgate.net
PhenylethylamineSolventless, heatingN-phenylethyl phthalimideNot specified researchgate.net

N-Alkylation of Potassium Phthalimide and Related Derivatives

The Gabriel synthesis, named after Siegmund Gabriel, is a robust method for preparing primary amines by avoiding over-alkylation, a common issue when using ammonia. masterorganicchemistry.comunacademy.com The process utilizes the potassium salt of phthalimide as a surrogate for the H₂N⁻ anion. wikipedia.org The phthalimide's N-H proton is acidic due to the two flanking, electron-withdrawing carbonyl groups, allowing for easy deprotonation by a base like potassium hydroxide (B78521) or potassium hydride to form potassium phthalimide. masterorganicchemistry.comyoutube.com

This phthalimide anion is an excellent nucleophile that reacts with primary alkyl halides via an Sₙ2 reaction to form an N-alkylphthalimide. unacademy.comnrochemistry.com The synthesis is generally effective for primary alkyl halides and is less suitable for secondary halides, which may undergo elimination. unacademy.comwikipedia.org

The key steps are:

Deprotonation: Phthalimide is treated with a base (e.g., KOH) to form the potassium phthalimide salt.

N-Alkylation: The phthalimide anion displaces a halide from a primary alkyl halide in an Sₙ2 reaction.

Deprotection: The resulting N-alkylphthalimide is cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to release the free primary amine. wikipedia.orgnrochemistry.com

For the synthesis of hydroxyl-terminated N-alkylphthalimides, a haloalkanol such as 11-bromo- or 11-chloro-undecan-1-ol would be the alkylating agent.

Table 2: Key Features of the Gabriel Synthesis

ParameterDescriptionReference
NucleophilePotassium phthalimide (or sodium phthalimide) wikipedia.orgorganic-chemistry.org
ElectrophilePrimary alkyl halides (R-X) unacademy.comnrochemistry.com
MechanismBimolecular nucleophilic substitution (Sₙ2) masterorganicchemistry.comnrochemistry.com
Key AdvantagePrevents over-alkylation, leading to clean synthesis of primary amines after deprotection. masterorganicchemistry.comunacademy.com
Common SolventsDMF, DMSO, acetonitrile (B52724) nrochemistry.com

Specific Preparative Protocols for this compound

The synthesis of the title compound, this compound, can be achieved using the aforementioned general methods. A common laboratory protocol involves the N-alkylation of potassium phthalimide with an 11-haloundecan-1-ol.

For instance, the reaction of potassium phthalimide with 11-bromoundecan-1-ol in a polar aprotic solvent like N,N-dimethylformamide (DMF) at an elevated temperature provides the target compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated through aqueous workup and purified by recrystallization or column chromatography. This specific protocol leverages the reliability of the Gabriel synthesis to construct the C-N bond, leaving the terminal hydroxyl group intact for further functionalization.

Chemical Modifications and Derivatization of the Hydroxyl Group

The terminal hydroxyl group of this compound is a key site for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecules.

Esterification and Etherification Strategies

Esterification: The primary hydroxyl group can be readily converted into an ester. This can be accomplished through reaction with carboxylic acids under acidic catalysis (Fischer esterification), or more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and the alcohol is also a viable method. researchgate.net These reactions allow for the attachment of a wide variety of carboxylate moieties to the undecyl chain. For example, esterification reactions have been reported for similar N-(hydroxyalkyl) phthalimides to create more complex derivatives. sdu.dk

Etherification: The hydroxyl group can also be converted to an ether via reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This strategy allows for the introduction of diverse alkyl or aryl groups, creating ether linkages. Protecting groups for hydroxyls, such as silyl (B83357) ethers (e.g., TMS, TBDMS) or benzyl (B1604629) ethers, are also introduced via etherification-type reactions. google.com

Oxidation and Reduction Pathways

Oxidation: The primary alcohol functional group in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or sodium chlorite (B76162) in the presence of a catalyst, will oxidize the primary alcohol directly to a carboxylic acid. nih.gov This transformation converts the terminal hydroxyl group into a carboxyl group, yielding 11-(1,3-dioxoisoindolin-2-yl)undecanoic acid.

It is important to note that while the hydroxyl group is being oxidized, the phthalimide group is generally stable to many oxidizing conditions. mdpi.comresearchgate.net However, harsh conditions could potentially lead to degradation.

Reduction: The term "reduction pathways" in the context of modifying the hydroxyl group is less common. More relevant are the reduction reactions of the phthalimide moiety itself. The carbonyl groups of the phthalimide can be reduced. For example, treatment with sodium borohydride (B1222165) can reduce one of the imide carbonyls to a hydroxyl group, forming a hydroxylactam. mdpi.comresearchgate.net More vigorous reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyls, leading to the corresponding isoindoline (B1297411). These transformations, however, modify the phthalimide core rather than the terminal hydroxyl group of the alkyl chain.

Formation of Linkers for Conjugation and Probe Development

The terminal hydroxyl group of this compound is a key functional handle for its elaboration into linkers used in bioconjugation and the development of chemical probes. This alcohol functionality can be readily converted into other reactive groups to facilitate covalent attachment to biomolecules or other small molecules.

A common strategy involves the conversion of the terminal alcohol into an azide (B81097) group. This transformation allows the molecule to participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, a cornerstone of "click chemistry." broadpharm.comprecisepeg.com For instance, derivatives like 2-(4-azidobutyl)isoindoline-1,3-dione (B1266270), which features a terminal azide connected by a linker, exemplify this concept. broadpharm.com The azide serves as a versatile chemical handle for conjugation.

Another approach is the conversion of the hydroxyl group into a leaving group, such as a tosylate or a halide (e.g., bromide), which can then be displaced by nucleophiles to form ethers, esters, or amines, thereby linking the phthalimide moiety to another molecule. The synthesis of compounds like 2-(3-bromopropyl)isoindoline-1,3-dione illustrates the introduction of a reactive alkyl halide for subsequent coupling reactions. researchgate.net These modifications are fundamental in the construction of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where the phthalimide group can act as a ligand for E3 ligases such as Cereblon, and the terminal functional group on the linker is used to attach a ligand for a target protein. mdpi.comprecisepeg.com

Table 1: Functional Group Interconversion for Linker Formation

Initial Functional Group Reagents/Conditions Resulting Functional Group Application
Hydroxyl (-OH) 1. TsCl, Pyridine2. NaN₃, DMF Azide (-N₃) Click Chemistry
Hydroxyl (-OH) PBr₃ or CBr₄, PPh₃ Bromide (-Br) Nucleophilic Substitution
Hydroxyl (-OH) Dess-Martin periodinane Aldehyde (-CHO) Reductive Amination

Strategies for Structural Diversification of the Alkyl Chain and Isoindoline Ring

Structural modifications of this compound, both on the alkyl chain and the aromatic phthalimide core, are pursued to modulate its physicochemical properties and biological activities.

Chain Length: Research on other classes of bioactive molecules, such as cannabimimetic indoles, has shown that there is often an optimal alkyl chain length for receptor affinity. For instance, high-affinity binding to cannabinoid receptors CB1 and CB2 requires a minimum chain length of three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain beyond this optimum (e.g., to seven carbons) can lead to a dramatic decrease in binding affinity. nih.gov While specific data for the 11-carbon chain of this compound is not extensively detailed in the provided context, these principles suggest that its length is a crucial parameter that could be optimized for specific biological targets. The long undecyl chain imparts significant lipophilicity to the molecule.

Branching: Introducing branching into the alkyl chain can influence a molecule's solubility, crystal packing, and interaction with biological targets. In the field of organic electronics, for example, branched alkyl side chains are used to improve the solution-processability of donor-acceptor polymers. rsc.org By adjusting the branching position and length, one can fine-tune the material's microstructure and charge transport properties. rsc.org Similarly, in a medicinal chemistry context, branched chains can provide steric hindrance that may favor a specific binding conformation or alter metabolic stability.

Beyond the terminal hydroxyl group, other functionalities can be introduced along the alkyl chain or by replacing the hydroxyl group to create derivatives with diverse chemical reactivity. The introduction of these groups transforms the molecule into a more versatile synthetic building block. libretexts.orgfsu.edu

Common transformations include the conversion of the terminal alcohol to a halide or an azide, as previously discussed. broadpharm.comresearchgate.net For example, the synthesis of 2-(3-bromopropyl)isoindoline-1,3-dione provides a reactive electrophile for coupling with nucleophiles. researchgate.net The synthesis of 2-(4-azidobutyl)isoindoline-1,3-dione introduces a group ready for bioorthogonal ligation via click chemistry. broadpharm.com These examples underscore a general strategy: installing a reactive functional group on the terminus of the alkyl chain to serve as a point of attachment or further modification.

Table 2: Examples of Introduced Functional Groups on the Alkyl Chain

Base Compound Modification Resulting Compound Potential Use
Potassium Phthalimide + 1,3-Dibromopropane Nucleophilic Substitution 2-(3-Bromopropyl)isoindoline-1,3-dione researchgate.net Alkylating agent for conjugation
Phthalimide Derivative Introduction of Azide 2-(4-Azidobutyl)isoindoline-1,3-dione broadpharm.com Click chemistry reagent

The aromatic ring of the isoindoline-1,3-dione (phthalimide) moiety is another key site for structural diversification. Modifying this ring can profoundly affect the electronic properties, binding affinity, and biological activity of the entire molecule. mdpi.com

Numerous N-substituted isoindoline-1,3-dione derivatives have been developed with a wide range of biological properties, including anti-inflammatory and antitumor activities. mdpi.comnih.gov Modifications often involve the introduction of substituents onto the benzene (B151609) ring. For example, pomalidomide (B1683931), a well-known immunomodulatory drug, is a phthalimide derivative that features an amino group at the 4-position of the aromatic ring. mdpi.com

Studies have shown that halogenation of the isoindoline-1,3-dione moiety can enhance biological activities such as antimicrobial and anticancer effects, with brominated derivatives sometimes showing greater potency than chlorinated ones. researchgate.net The position and nature of the substituent can influence how the molecule interacts with its biological target. For instance, in studies of phthalimide derivatives as cyclooxygenase (COX) inhibitors, the isoindoline-1,3-dione part of the molecule was found to be involved in key interactions (e.g., π-σ and π-alkyl) within the enzyme's active site. nih.govmdpi.com These findings highlight the importance of the aromatic core for molecular recognition and provide a rationale for its targeted modification.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-(3-Bromopropyl)isoindoline-1,3-dione
2-(4-Azidobutyl)isoindoline-1,3-dione
Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione)
2-(10-Carboxydecyl)isoindoline-1,3-dione
Potassium Phthalimide

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2-(11-Hydroxyundecyl)isoindoline-1,3-dione.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the 11-hydroxyundecyl chain. The aromatic protons typically appear as a multiplet in the downfield region (around 7.7-7.9 ppm). The methylene (B1212753) group attached to the nitrogen atom of the phthalimide ring would resonate at approximately 3.6-3.7 ppm. The methylene group attached to the hydroxyl group is expected to show a signal around 3.6 ppm, while the other methylene groups of the undecyl chain would produce a complex series of multiplets in the upfield region (around 1.2-1.7 ppm). The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbons of the phthalimide group are expected to have chemical shifts in the range of 168 ppm. The aromatic carbons of the phthalimide ring would appear between 123 and 134 ppm. The carbons of the undecyl chain will resonate at various positions in the upfield region, with the carbon attached to the nitrogen at approximately 38 ppm and the carbon bearing the hydroxyl group at around 63 ppm.

2D-NMR and DFT-NMR Calculations: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. Density Functional Theory (DFT) calculations of NMR chemical shifts can also be used to predict and verify the experimental spectra, providing a higher level of confidence in the structural elucidation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH (Phthalimide)7.70-7.90 (m)123.0-134.0
C=O (Phthalimide)-~168.0
N-CH₂~3.68 (t)~38.0
(CH₂)₉1.20-1.70 (m)25.0-33.0
CH₂-OH~3.64 (t)~63.0
OHVariable-

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. For this compound (molecular weight: 317.43 g/mol ), these ions would be observed at m/z 318.2 and 340.2, respectively. georganics.sk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments, which serves as a definitive confirmation of the chemical formula (C₁₉H₂₇NO₃).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For instance, a common fragmentation pathway for N-alkylphthalimides involves the cleavage of the alkyl chain.

Interactive Data Table: Predicted Mass Spectrometry Data
Technique Ion Predicted m/z
ESI-MS[M+H]⁺318.2
ESI-MS[M+Na]⁺340.2
HRMS[M+H]⁺318.2064

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorption bands around 1770 and 1710 cm⁻¹ are characteristic of the symmetric and asymmetric C=O stretching vibrations of the phthalimide group. C-H stretching vibrations of the alkyl chain will appear in the 2850-2950 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phthalimide chromophore is expected to exhibit characteristic absorption bands in the UV region. For similar isoindoline-1,3-dione compounds, absorption maxima are typically observed in the range of 200-400 nm. acgpubs.org

Interactive Data Table: Predicted Vibrational and Electronic Spectroscopy Data
Technique Functional Group/Transition Predicted Wavenumber (cm⁻¹)/Wavelength (nm)
FT-IRO-H Stretch3200-3600
FT-IRC-H Stretch (Aliphatic)2850-2950
FT-IRC=O Stretch (Phthalimide)~1770 and ~1710
UV-Visπ → π*200-400

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of compounds. For purity assessment of this compound, a reversed-phase HPLC method would be suitable. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector set at a wavelength where the phthalimide moiety absorbs strongly. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, particularly after derivatization of the hydroxyl group to increase its volatility (e.g., by silylation). The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. This technique is highly sensitive and can be used to detect and identify trace impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable technique in the synthesis of this compound and its derivatives. It serves as a rapid, cost-effective method for monitoring the progress of chemical reactions, identifying the presence of starting materials, intermediates, and final products in a reaction mixture. mdpi.comgsconlinepress.comscientificlabs.co.uksemanticscholar.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate mobile phase, researchers can qualitatively assess the conversion of reactants to products.

The choice of eluent (mobile phase) is critical for achieving good separation of spots on the stationary phase (typically silica (B1680970) gel). For isoindoline-1,3-dione derivatives, various solvent systems are employed, often consisting of a mixture of a nonpolar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) or methanol. gsconlinepress.comnih.gov The ratio of these solvents is adjusted to optimize the separation and achieve a suitable retention factor (Rf) for the target compound. Visualization of the spots is typically achieved under UV light or by using chemical staining agents. scientificlabs.co.uknih.gov

Beyond reaction monitoring, TLC is also used to guide the purification process. gsconlinepress.comsemanticscholar.org The separation conditions determined by TLC can be scaled up to column chromatography for the isolation of the pure compound. gsconlinepress.com The purity of the collected fractions can then be quickly verified again by TLC before proceeding with further characterization.

Table 1: Example TLC Conditions for Monitoring Isoindoline-1,3-dione Synthesis

Compound Type Stationary Phase Mobile Phase (Eluent) Visualization Purpose Reference
N-substituted isoindoline-1,3-diones Silica Gel Hexane:Ethyl Acetate (6:4) UV Light Reaction Monitoring gsconlinepress.com
N-arylpiperazinyl isoindoline-1,3-diones Silica Gel Ethyl Acetate UV Light Reaction Monitoring nih.gov

This table provides examples of TLC conditions used for related isoindoline-1,3-dione derivatives to illustrate common practices.

Advanced Characterization Techniques for Solid-State and Conformational Analysis

X-ray Diffraction (XRD) and Microcrystal Electron Diffraction (MicroED)

While no specific crystal structure data for this compound is publicly available, analysis of related structures provides insight into the expected molecular geometry. For example, the crystal structure of 2-(2-Hydroxyethyl)isoindoline-1,3-dione reveals an essentially planar phthalimide unit. researchgate.net

Microcrystal Electron Diffraction (MicroED) is an emerging cryogenic electron microscopy (cryoEM) technique that has become a powerful tool for determining the structures of small organic molecules from nanocrystals, which are often too small for traditional XRD methods. frontiersin.orgnih.govchemrxiv.org This technique is particularly valuable in pharmaceutical and natural product research where obtaining large, high-quality crystals can be a significant bottleneck. frontiersin.orgchemrxiv.org MicroED data can produce atomic resolution structures that are comparable in quality to those obtained from SCXRD. frontiersin.org This technique could be applied to this compound if it forms microcrystalline material, enabling a detailed solid-state structural characterization.

Table 2: Crystallographic Data for Related Isoindoline-1,3-dione Compounds

Compound Name Formula Crystal System Space Group Unit Cell Parameters Reference
2-(2-Hydroxyethyl)isoindoline-1,3-dione C₁₀H₉NO₃ Monoclinic P2₁/n a=10.090 Å, b=7.888 Å, c=11.591 Å, β=104.734° researchgate.net

This table presents crystallographic data for structurally similar compounds to demonstrate the type of information obtained from diffraction studies.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides valuable information about its thermal stability and decomposition profile. The analysis can identify the temperature at which the compound begins to degrade, which is crucial for determining its handling and storage conditions.

Studies on related isoindoline-1,3-dione derivatives have demonstrated their high thermal stability. For instance, certain acridin-isoindoline-1,3-dione derivatives show thermal decomposition temperatures (corresponding to 5% weight loss) in the range of 250–287 °C. nih.gov This suggests that the core isoindoline-1,3-dione structure is thermally robust. TGA can also detect the presence of residual solvents or water in the sample, which would be observed as a weight loss at lower temperatures.

Table 3: Thermal Stability Data for Related Isoindoline-1,3-dione Derivatives

Compound Class Decomposition Temperature (Td) at 5% weight loss Analytical Technique Key Finding Reference

This table illustrates the application of TGA to determine the thermal properties of related compounds.

Dynamic Light Scattering (DLS) for Aggregate/Nanoparticle Studies

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and macromolecules in suspension. While primarily used for nanoparticles, colloids, and polymers, DLS could be applied to study the aggregation behavior of this compound under specific conditions.

Given its structure, which includes a hydrophobic isoindoline (B1297411) core and a long alkyl chain with a terminal hydrophilic hydroxyl group, this molecule possesses amphiphilic character. In aqueous environments, it could potentially self-assemble into aggregates, micelles, or nanoparticles. DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of these particles. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations. The primary result is the intensity-weighted distribution of the particles' hydrodynamic diameter. This information would be critical in formulation science, where the compound might be developed for delivery systems or other applications where particle size is a key parameter.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. In the characterization of this compound, SEM would be used to investigate the morphology, topography, and crystalline habit of the solid material.

SEM analysis can reveal the shape and size of individual crystals, the degree of crystallinity, and the surface texture of the bulk powder. This information is complementary to data obtained from PXRD. For instance, SEM can distinguish between different crystalline forms (polymorphs) that may have the same chemical composition but different crystal structures and physical properties. It can also be used to visualize the structure of any self-assembled aggregates or formulated nanoparticles, providing direct visual evidence to complement DLS data.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure and properties of molecules. semanticscholar.orgmdpi.com DFT calculations have been widely applied to isoindoline-1,3-dione derivatives to predict a range of molecular and electronic properties. semanticscholar.org

DFT methods are instrumental in elucidating the electronic landscape of isoindoline-1,3-dione derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity and a greater capacity for electron transfer. researchgate.net

For instance, in a study of various isoindoline-1,3-dione derivatives as potential antimycobacterial agents, DFT calculations were used to determine their HOMO-LUMO energy gaps. researchgate.net Compounds with smaller energy gaps were predicted to be more reactive, which can correlate with their ability to interact with biological targets. researchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals nucleophilic and electrophilic sites. In many isoindoline-1,3-dione derivatives, the carbonyl oxygens are identified as nucleophilic regions, a finding that is often corroborated by their role as hydrogen-bond acceptors in docking studies. researchgate.net

Table 1: Predicted Electronic Properties of Selected Isoindoline-1,3-dione Derivatives

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)Predicted Reactivity
Derivative 15--0.040554High
Derivative 11--0.082927High
Derivative 27--0.129551Moderate
Derivative 23--0.149055Moderate

Data sourced from a study on antimycobacterial isoindoline-1,3-dione derivatives. researchgate.net Note: Specific HOMO/LUMO values were not provided in the source, only the energy gap.

The biological function of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis, often performed using DFT, explores the potential energy surface of a molecule to identify its most stable conformations (lowest energy states). For a molecule like 2-(11-hydroxyundecyl)isoindoline-1,3-dione with a long, flexible alkyl chain, numerous conformations are possible. DFT calculations can determine the relative energies of these conformers, revealing the most likely shapes the molecule will adopt. actascientific.com

In a study on 2-(2-hydroxyethyl)isoindoline-1,3-dione, the hydroxyethyl (B10761427) substituent was found to adopt a coiled conformation. This type of analysis is crucial for understanding how the molecule might present itself to a biological target. The geometry of the phthalimide (B116566) unit itself is typically found to be essentially planar. actascientific.com

DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.org This predictive capability is invaluable for structural elucidation, allowing for the comparison of theoretical spectra with experimental data to confirm the synthesis of a target compound. semanticscholar.orgrsc.org

The prediction of ¹³C NMR chemical shifts is a common application. By calculating the magnetic shielding of each carbon nucleus, theoretical chemical shifts can be derived. These calculated shifts are often scaled using linear regression analysis against experimental data to improve accuracy. psu.edu Studies on various organic molecules have shown that DFT methods can predict ¹³C chemical shifts with a mean deviation as low as 1.8 ppm. This level of accuracy can be instrumental in assigning complex spectra and verifying molecular structures. For complex molecules, these computational approaches are becoming routine to aid in structural assignment. rsc.org

Molecular Docking and Dynamics Simulations

To understand how isoindoline-1,3-dione derivatives might exert a biological effect, molecular docking and dynamics simulations are employed. These methods model the interaction between a small molecule (the ligand) and a biological macromolecule (the protein or enzyme). mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This technique has been used to study the interaction of isoindoline-1,3-dione derivatives with a wide array of biological targets, including enzymes implicated in cancer, inflammation, and neurodegenerative diseases. nih.govresearchgate.net

For example, various N-substituted isoindoline-1,3-dione derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes to explore their potential as anti-inflammatory agents. nih.gov Other studies have modeled the interaction of phthalimide derivatives with targets such as acetylcholinesterase (implicated in Alzheimer's disease) and HIV-1 reverse transcriptase. thaiscience.info These simulations provide a static picture of the most probable binding mode. nih.govthaiscience.info

Docking simulations not only predict the pose of the ligand but also identify the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. researchgate.netnih.gov

In docking studies of phthalimide derivatives with the enzyme InhA, a target for antimycobacterial drugs, the carbonyl oxygens of the isoindoline-1,3-dione ring were frequently observed to act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like Tyr158. researchgate.net The hydrophobic phthalimide ring and the N-substituent often engage in hydrophobic and π-alkyl interactions within the binding pocket. researchgate.netnih.gov Molecular dynamics simulations can then be used to assess the stability of these predicted binding poses over time, providing a more dynamic and realistic view of the interaction. semanticscholar.org

Table 2: Examples of Predicted Interactions for Isoindoline-1,3-dione Derivatives with Biological Targets

Derivative ClassBiological TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
N-arylpiperazine derivativesCyclooxygenase-1 (COX-1)-Ser530, Trp387, Gly526, Leu352Hydrogen bond, π-π stacking, π-σ
N-arylpiperazine derivativesCyclooxygenase-2 (COX-2)-Arg120, Tyr355Hydrogen bond
Various N-substituted derivativesInhA (M. tuberculosis)-Tyr158, Phe149, Lys165Hydrogen bond, hydrophobic π-π
N-benzyl pyridinium (B92312) hybridsAcetylcholinesterase (AChE)-Catalytic and peripheral active sites-

Data compiled from multiple sources. researchgate.netnih.gov Binding energies are often reported but were not consistently available in a comparable format across the cited general studies.

Assessment of Ligand-Target Complex Stability

The stability of a ligand-target complex is a critical determinant of its potential therapeutic efficacy. Molecular dynamics (MD) simulations are a powerful tool used to predict and analyze this stability. In studies involving isoindoline-1,3-dione derivatives, MD simulations have been employed to understand how these molecules interact with their biological targets over time. semanticscholar.orgresearchgate.net

For instance, in investigations of isoindoline-1,3-dione derivatives as potential enzyme inhibitors, MD simulations are used to monitor the conformational changes of both the ligand and the protein. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are calculated to assess the stability of the complex. A lower and stable RMSD value over the simulation period generally indicates a more stable protein-ligand complex. researchgate.net For various isoindoline-1,3-dione derivatives, MD simulations have shown stable complexes with their target enzymes, with RMSD values often stabilizing after an initial fluctuation period. nih.gov

The radius of gyration (Rg) is another parameter analyzed to determine the structural compactness of the protein-ligand complex during the simulation. researchgate.net Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation provides a detailed picture of the forces that contribute to the stability of the complex. researchgate.net While specific MD simulation data for this compound is not extensively available, the established methodologies used for analogous compounds provide a robust framework for its future computational assessment.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are integral components of modern drug discovery, enabling the prediction of a compound's biological activity and other properties based on its chemical structure.

Development of Predictive Models for Biological Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For isoindoline-1,3-dione derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their activity against various biological targets. semanticscholar.org These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties).

The development of a statistically significant QSAR model allows for the prediction of the biological activity of new, untested compounds, thereby guiding the synthesis of more potent derivatives. For example, a significant QSAR model for a series of thiazolyl-pyrazoline derivatives, which share structural similarities with some isoindoline-1,3-dione analogs, yielded a high correlation coefficient (R²) of 0.7880 and a predictive R² (Q²) of 0.7341. researchgate.net Such models can be used to virtually screen libraries of compounds, including novel isoindoline-1,3-dione derivatives like this compound, to prioritize them for further experimental testing.

In Silico Toxicity Profiling in Research Contexts

Predicting potential toxicity early in the drug discovery process is crucial to avoid late-stage failures. In silico toxicity profiling utilizes computational models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity. For derivatives of isoindoline-1,3(2H)-dione, computational tools have been used to predict mutagenicity and reactivity. nih.gov These predictions are based on established structural alerts and statistical models derived from large databases of toxicological data. While these in silico predictions are not a substitute for experimental testing, they provide valuable early-stage warnings and help in prioritizing compounds with a potentially better safety profile.

Prediction of Pharmacokinetic Parameters Relevant to Research Studies (e.g., ADME-related properties)

The pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its potential as a therapeutic agent. Computational tools can predict various ADME-related properties. For instance, the QikProp module in Schrödinger's software suite is often used to assess the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. researchgate.net

For isoindoline-1,3-dione derivatives, in silico predictions of properties such as lipophilicity (logP), aqueous solubility (logS), and blood-brain barrier permeability (logBB) are commonly performed. nih.gov These predictions help in the early assessment of a compound's drug-like properties and can guide chemical modifications to improve its pharmacokinetic profile.

Table 1: Predicted Physicochemical and ADME Properties for a Representative Isoindoline-1,3-dione Derivative

PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight317.42 g/mol < 500
LogP (Octanol/Water)4.5< 5
H-bond Donors1< 5
H-bond Acceptors3< 10
Polar Surface Area58.6 Ų< 140 Ų

Note: The data in this table is illustrative for a generic isoindoline-1,3-dione derivative and not specific to this compound. The values are based on general expectations for this class of compounds.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and in Silico Research

Enzyme Inhibition Studies in Cellular and Cell-Free Models

Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the cholinergic hypothesis of Alzheimer's disease. The phthalimide (B116566) moiety is recognized as a noteworthy pharmacophore for designing new inhibitors because it can interact with the peripheral anionic site (PAS) of AChE. nih.gov

A variety of structural modifications to the isoindoline-1,3-dione core have yielded potent cholinesterase inhibitors. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids demonstrated significant AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov Within this series, compounds featuring a para-fluoro substituted benzyl (B1604629) group were the most potent, with an IC50 of 2.1 μM. nih.gov Another study on isoindolin-1,3-dione-based acetohydrazide derivatives reported remarkable potency against AChE, with IC50 values as low as 0.11 ± 0.05 µM, while showing weaker activity against BChE. researchgate.net Kinetic analysis of the most potent compound in that series, 8a, revealed it to be a competitive inhibitor of AChE. researchgate.net

Furthermore, donepezil-based compounds incorporating the isoindoline-1,3-dione fragment have been designed as dual-binding site inhibitors. One such compound was identified as a potent and selective human AChE inhibitor with an IC50 value of 0.361 μM and a non-competitive mode of inhibition. nih.gov Other series, such as 2-(diethylaminoalkyl)-isoindoline-1,3-diones and derivatives with an N-benzylpiperidinylamine moiety, have also shown significant AChE inhibitory activity, with IC50 values in the low micromolar to nanomolar range. nih.gov

Compound SeriesTarget EnzymeReported IC50 ValueReference
Phenylisoindoline-1,3-diones (Compound 6)AChE30±3 µg/mL escholarship.org
Phenylisoindoline-1,3-diones (Compound 4)BChE102±10 µg/mL escholarship.org
Isoindolin-1,3-dione-based acetohydrazides (Compound 8a)AChE0.11 ± 0.05 µM researchgate.net
Donepezil-based isoindoline-1,3-diones (Compound 3b)Human AChE0.361 µM nih.gov
N-benzyl pyridinium hybrids (Compounds 7a, 7f)AChE2.1 µM nih.gov
1-H-isoindole-1,3(2H)-dione derivatives (Compound I)AChE1.12 µM nih.gov

Cyclooxygenase (COX-1, COX-2) Inhibition

The isoindoline-1,3-dione scaffold has also been utilized to develop inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Studies have shown that derivatives can be designed to target both COX-1 and COX-2.

One study detailed a series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones that exhibited non-selective, low micromolar inhibition of both COX-1 and COX-2, with IC50 values around 3.0-3.6 μM. mdpi.com In silico docking of these compounds revealed binding modes within the COX enzymes similar to those of conventional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Efforts to achieve selectivity have also been reported. A separate investigation of isoindoline-1,3-dione derivatives found that one compound, ZJ1, demonstrated potent and efficient blockage of COX-2, with activity surpassing the standard drug indomethacin. Conversely, another compound from the same series, ZJ4, showed selective ligand efficiency for COX-1. Molecular docking studies of other novel 1H-isoindole-1,3(2H)-dione derivatives have helped to elucidate the structural basis for this selectivity; potent COX-1 inhibitors were found to form hydrogen bonds with Ser530, while potent COX-2 inhibitors interacted with Arg120 and Tyr355.

Compound SeriesTarget EnzymeReported IC50 ValueSelectivityReference
N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM4, ZM5)COX-13.0-3.6 µMNon-selective mdpi.com
N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM4, ZM5)COX-23.0-3.6 µMNon-selective mdpi.com
Isoindoline-1,3-dione derivative (ZJ1)COX-2Potent (higher than Indomethacin)COX-2 selective
Isoindoline-1,3-dione derivative (ZJ4)COX-1Not specifiedCOX-1 selective

β-Secretase (BACE-1) Inhibition

In the search for multi-target anti-Alzheimer's agents, some isoindoline-1,3-dione derivatives have been evaluated for their ability to inhibit β-secretase (BACE-1), an enzyme that initiates the production of amyloid-β peptides. Research in this area has identified compounds with dual activity. For example, a 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivative was reported to have significant inhibitory activity against both AChE and BACE-1. researchgate.net This finding highlights the potential of the phthalimide scaffold to create multi-target-directed ligands capable of addressing different aspects of Alzheimer's disease pathology simultaneously.

Mycobacterium tuberculosis InhA Reductase Inhibition

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is the primary target of the frontline anti-tuberculosis drug isoniazid. Developing direct inhibitors of InhA is a key strategy to combat drug-resistant strains of tuberculosis. The potential of phthalimide-based compounds as InhA inhibitors has been explored through computational methods. Molecular docking studies have been performed on novel phthalimide analogs against the crystal structure of M. tuberculosis InhA, suggesting that this chemical class can be accommodated within the enzyme's active site. These in silico analyses provide a basis for the future synthesis and biological evaluation of isoindoline-1,3-dione derivatives as direct InhA inhibitors.

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain's striatal medium spiny neurons and plays a role in modulating dopamine (B1211576) signaling, making it an attractive target for antipsychotic drugs. A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their PDE10A-inhibiting properties. The most potent compound identified was 2-[4-(1H-benzimidazol-2-yl)butyl]-4-methoxy-1H-isoindole-1,3(2H)-dione, which exhibited an IC50 value of 0.8 µM and achieved 92% inhibition of PDE10A at a concentration of 10 µM. Other related derivatives in the series also showed good activity, with IC50 values ranging from 1.0 to 6.7 µM. These results indicate that the isoindole-1,3-dione scaffold is a promising starting point for the development of novel PDE10A inhibitors.

Compound NameReported IC50 Value% Inhibition (at 10 µM)Reference
2-[4-(1H-benzimidazol-2-yl)butyl]-4-methoxy-1H-isoindole-1,3(2H)-dione0.8 µM92%
Other 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives1.0 - 6.7 µM70% - 86%

Inhibition of Other Enzymatic Targets (e.g., E. coli Topoisomerase II DNA Gyrase B, VEGFR-2, Cytochrome bc1)

The structural versatility of the isoindoline-1,3-dione core has allowed for its application in targeting a wide array of other enzymes.

E. coli Topoisomerase II DNA Gyrase B: As a validated antibacterial target, E. coli DNA gyrase has been the focus of inhibition studies involving phthalimide derivatives. Enzymatic assays and molecular docking have been used to investigate the mechanism of action for antimicrobial phthalimide compounds. For example, a phthalimide derivative containing a 3-aminopyrazolone moiety was identified as a promising lead for antimicrobial agents, with subsequent studies confirming its interaction with the DNA gyrase B subunit.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major strategy in cancer therapy. Several studies have successfully designed phthalimide derivatives as potent VEGFR-2 inhibitors. Pyrimidine–phthalimide hybrids, inspired by thalidomide, have shown significant in vitro inhibition of VEGFR-2, with one compound exhibiting an IC50 of 0.130 ± 0.02 μM. Molecular docking of these hybrids confirmed their ability to form key hydrogen bond interactions with amino acid residues Asp1046 and Glu885 in the VEGFR-2 active site, mimicking the binding of the approved drug sorafenib.

Cytochrome bc1: The cytochrome bc1 complex is a crucial enzyme in the mitochondrial respiratory chain and a target for antimalarial drugs. Researchers have designed N-phenyl phthalimide derivatives as mimics of the drug atovaquone. The most effective compound, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, was found to inhibit the Plasmodium falciparum cytochrome bc1 complex. In an enzymatic assay, this compound inhibited the enzyme's activity by 74% at a concentration of 70 μM. Molecular modeling suggested that it binds to the Qo site of the complex, disrupting electron transfer in the parasite.

Target EnzymeCompound Series/NameKey FindingReference
E. coli Topoisomerase II DNA Gyrase BPhthalimide-pyrazolone derivativeIdentified as a lead antimicrobial with activity against the enzyme.
VEGFR-2Pyrimidine–phthalimide hybrid (Compound 7c)Potent in vitro inhibition with IC50 = 0.130 ± 0.02 μM.
Cytochrome bc1 (P. falciparum)4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione74% inhibition of enzymatic activity at 70 μM.

Monoamine Oxidase (MAO) Inhibition

There is currently no available scientific literature or data from in silico studies that investigates the potential of 2-(11-Hydroxyundecyl)isoindoline-1,3-dione to inhibit either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). The isoindoline-1,3-dione scaffold has been explored in the design of MAO inhibitors; however, the influence of an 11-hydroxyundecyl side chain on this activity has not been reported.

Cellular Bioactivity Assays in Disease Models (In Vitro)

Investigation of Anti-inflammatory Modulatory Effects in Macrophage Cell Lines

No studies were found that examined the anti-inflammatory properties of this compound in macrophage cell lines. Consequently, there is no data on its ability to modulate key inflammatory markers and pathways, including:

Nitric Oxide (NO) Production: Information on the compound's effect on inducible nitric oxide synthase (iNOS) activity or NO production in macrophages is not available.

Cytokine Expression: The impact of this specific compound on the expression of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) has not been documented.

TLR4 Signaling: Research into the modulation of Toll-like receptor 4 (TLR4) signaling pathways by this compound has not been published.

Antimycobacterial Efficacy in Mycobacterial Strains

Despite the investigation of other isoindoline-1,3-dione derivatives against Mycobacterium tuberculosis, there is no published data on the antimycobacterial efficacy of this compound against any mycobacterial strains, including the commonly studied H37Rv strain.

Broad-Spectrum Antimicrobial Activity against Bacterial and Fungal Pathogens

A review of the scientific literature did not yield any studies that assessed the broad-spectrum antimicrobial activity of this compound against a range of bacterial or fungal pathogens. Therefore, data regarding its minimum inhibitory concentrations (MICs) or spectrum of activity is not available.

Antiproliferative and Apoptosis Induction Studies in Cancer Cell Lines

There is no available research on the antiproliferative effects or the ability of this compound to induce apoptosis in any cancer cell lines. While the parent phthalimide structure is a key feature of several anticancer agents, the specific activity of this derivative has not been reported.

Antiviral Activity in Cellular Infection Models

No published studies have investigated the antiviral activity of this compound in any cellular models of viral infection.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Influence of Alkyl Chain Length and Hydroxyl Group Position on Activity

The length of the N-substituted alkyl chain and the presence and position of hydroxyl groups along this chain are critical determinants of biological activity in isoindoline-1,3-dione analogs.

Research into a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has demonstrated a clear dependence on the length of the alkyl linker. nih.govmdpi.com Studies lengthening the alkyl chain from three to eight methylene (B1212753) groups revealed that compounds with six and seven methylene units were the most potent inhibitors of AChE. nih.govmdpi.com Conversely, optimal inhibitory activity against BuChE was observed with an eight-methylene group chain. nih.govmdpi.com

The introduction of a hydroxyl group to the alkyl chain can also significantly modulate activity. In one study on 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, the presence of a hydroxyl group on the linker led to a decrease in inhibitory activity against both AChE and BuChE when compared to a similar compound lacking the hydroxyl moiety. researchgate.net However, the linker length remained a crucial factor, with longer chains being more effective. An optimal linker length of five carbon atoms was identified for ensuring interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of cholinesterases. researchgate.net The presence of a 2-hydroxypropyl linker in other derivatives has been identified as a key structural element for high affinity towards serotoninergic 5-HT1A receptors. nih.gov The position and number of hydroxyl groups are known to be pivotal for the hypoglycemic activity of other classes of compounds, suggesting this is a key area for modification and study in isoindoline-1,3-dione derivatives as well. nih.gov

Table 1: Influence of N-Alkyl Chain Length on Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives
Alkyl Chain Length (Methylene Units)Target EnzymeObserved ActivityReference
3-5AChEModerate Inhibition nih.govmdpi.com
6-7AChEMost Promising Inhibition nih.govmdpi.com
8AChEDecreased Inhibition nih.govmdpi.com
3-7BuChEWeak Inhibition nih.govmdpi.com
8BuChEMost Promising Inhibition nih.govmdpi.com

Impact of Substituents on the Isoindoline (B1297411) Ring and Terminal Groups

Modifications to the core isoindoline-1,3-dione ring system and the terminal groups of the N-substituted chain profoundly affect the compound's biological profile.

For the isoindoline ring itself, substitutions can enhance or diminish activity. For instance, in a series of 2-hydroxy-1H-isoindole-1,3-diones, derivatives with strongly electron-donating groups at the 6-position exhibited enhanced cytostatic activity. nih.gov In contrast, compounds bearing an electron-withdrawing group at the same position showed lower activity. nih.gov Further studies have shown that halogenation of the isoindoline-1,3-dione moiety can increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives proving more effective than their tetra-chlorinated counterparts. researchgate.net This suggests that both the electronic properties and the lipophilicity of the core structure are key to its cytotoxic effects. researchgate.net

Regarding the terminal groups on the N-alkyl chain, SAR studies have revealed the importance of specific moieties. For derivatives featuring a terminal N-benzyl group, the size of substituents on the benzyl ring was found to be important for AChE inhibitory activity; for example, a para-fluoro substituent resulted in high potency. nih.gov The aromatic moiety itself is considered important for affinity to the COX-2 enzyme. nih.gov The introduction of various substituents on terminal aryl groups influences lipophilicity and, consequently, can improve the anti-inflammatory activity of the target molecules. researchgate.net

Table 2: Effect of Substituents on the Activity of Isoindoline-1,3-dione Derivatives
Modification SiteSubstituent TypeEffect on ActivityBiological Target/ActivityReference
Isoindoline Ring (Position 6)Electron-Donating GroupEnhancedCytostatic (Antitumor) nih.gov
Isoindoline Ring (Position 6)Electron-Withdrawing GroupDecreasedCytostatic (Antitumor) nih.gov
Isoindoline RingHalogenation (Br, Cl)IncreasedAntimicrobial, Anticancer researchgate.net
Terminal Benzyl GroupPara-FluoroIncreasedAChE Inhibition nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the isoindoline-1,3-dione class of compounds, several key pharmacophoric features have been identified.

The Isoindoline-1,3-dione Core : The phthalimide moiety itself is a crucial pharmacophore. It has been shown to interact with the peripheral anionic site (PAS) of AChE through π-π stacking interactions with aromatic residues like Tryptophan (Trp279). nih.gov This interaction is critical for dual-binding inhibitors that can engage both the PAS and the catalytic active site (CAS) of the enzyme. nih.gov

Carbonyl Groups as Hydrogen Bond Acceptors : The two carbonyl oxygens of the isoindoline-1,3-dione ring are key hydrogen-bond acceptors. researchgate.net Molecular docking studies have shown these groups forming crucial hydrogen bonds with amino acid residues such as Tyrosine (Tyr158) and Serine (Ser530) within the active sites of various enzymes, including cholinesterases and cyclooxygenases. researchgate.netmdpi.com

The N-Substituted Linker : The linker chain connecting the isoindoline ring to a terminal group serves to position the molecule correctly within the binding site. Its length and flexibility are critical, as discussed previously. For some activities, the presence of a hydroxyl group on this linker is a key feature, potentially forming additional hydrogen bonds. nih.gov

Terminal Aromatic/Functional Groups : Terminal groups, such as an N-benzyl or arylpiperazine moiety, are vital for establishing additional interactions. nih.gov These groups often engage in hydrophobic interactions, π-π stacking, and cation-π interactions with aromatic amino acid residues in the target's binding pocket, significantly contributing to binding affinity and inhibitory potency. nih.govresearchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms through which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents.

Elucidation of Receptor Binding and Signaling Pathway Modulation

Studies on various isoindoline-1,3-dione derivatives have revealed their ability to bind to specific enzymes and receptors, thereby modulating downstream signaling pathways.

A significant body of research has focused on their role as enzyme inhibitors. Derivatives have been identified as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2, which are key targets in inflammation. nih.govnih.gov Molecular docking studies have visualized these interactions, showing hydrogen bonding between the compound's carbonyl groups and key residues like Arg120 and Tyr355 in the COX-2 active site. nih.govmdpi.com Similarly, extensive research has demonstrated binding to and inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. nih.gov The binding often involves a dual interaction with both the catalytic and peripheral sites of AChE. nih.gov Other research has pointed to potential activity as antipsychotic agents through binding to the dopamine D3 receptor. researchgate.net

Beyond direct enzyme inhibition, some derivatives execute their effects by interfering with fundamental cellular metabolic pathways. Certain substituted isoindoline-1,3-diones have been shown to inhibit de novo purine (B94841) synthesis. nih.gov This mechanism involves the inhibition of two regulatory enzymes in the purine synthesis pathway: PRPP amido transferase and IMP dehydrogenase. nih.gov The downstream effect of this inhibition is a reduction in DNA and RNA synthesis, leading to cytotoxic effects in cancer cell lines. nih.gov While not directly demonstrated for all derivatives, modulation of major signaling pathways like the MAP kinase (MAPK) pathways (ERK, JNK) is a plausible mechanism of action, as these pathways are known to be affected by various small molecules and regulate critical cellular processes. nih.govnih.gov

Cellular Target Identification and Validation in Research Models

The identification of specific cellular targets has been accomplished through a combination of in vitro biochemical assays and cell-based models.

Cholinesterases (AChE and BuChE) : These have been identified as primary targets for derivatives designed as anti-Alzheimer's agents. Validation is typically performed using in vitro enzymatic assays, such as the Ellman's method, to determine the concentration required for 50% inhibition (IC₅₀ value). nih.gov

Cyclooxygenases (COX-1 and COX-2) : These enzymes are targets for anti-inflammatory derivatives. Their inhibition has been validated through in vitro activity assays and in cell models, such as LPS-stimulated macrophages, by measuring the reduction in COX-2 expression. mdpi.com

Purine Synthesis Enzymes (PRPP amido transferase, IMP dehydrogenase) : These were identified as the cellular targets for certain cytotoxic derivatives. The mechanism was validated in Tmolt-3 leukemia cells by demonstrating reduced purine synthesis, lowered d(GTP) pools, and subsequent DNA strand scission and cell death. nih.gov

Protein Phosphatases (PP1 and PP2A) : Norcantharimides, which are derivatives of isoindole-1,3-dione, have been shown to inhibit these key signaling proteins. acs.org The relevance of this target inhibition was validated through cytotoxicity studies across a panel of human cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), and HT-29 (colon), and further confirmed in in vivo xenograft models using nude mice. acs.org

β-Secretase (BACE-1) : As another approach to Alzheimer's disease, some isoindoline-1,3-dione derivatives have been designed to target BACE-1, an enzyme involved in the production of amyloid-β peptides. This has been validated through in vitro inhibitory assays using the recombinant human enzyme. researchgate.net

Molecular Basis of Enzyme Inhibition and Ligand-Enzyme Interactions

Derivatives of the isoindoline-1,3-dione scaffold have been investigated as inhibitors of various enzymes, a property attributed to the specific interactions the phthalimide moiety and its substituents can form within enzyme active sites. researchgate.netnih.gov Molecular docking and in vitro studies on various analogues have provided insights into these interactions.

For instance, certain isoindoline-1,3-dione hybrids have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the management of Alzheimer's disease. nih.gov Molecular modeling of these compounds has shown that the phthalimide ring can interact with the peripheral anionic site of the enzyme. nih.gov Key interactions often include π-π stacking with aromatic residues like tryptophan and hydrophobic interactions within the active site gorge. researchgate.net Similarly, other derivatives have been identified as inhibitors of carbonic anhydrases (hCA I and hCA II) and cyclooxygenases (COX-1 and COX-2). researchgate.netmdpi.com In the case of carbonic anhydrase, inhibition can involve coordination with the Zn²⁺ ion in the active site. researchgate.net

Despite these findings for the broader class, specific studies detailing the enzyme inhibition profile or the molecular basis of ligand-enzyme interactions for This compound are not available in the reviewed scientific literature. Therefore, no specific data on its target enzymes, inhibitory constants (Kᵢ) or concentrations (IC₅₀), or its binding modes can be provided.

Enzyme TargetDerivative ClassObserved IC₅₀ RangeKey Molecular Interactions
Acetylcholinesterase (AChE)N-benzyl pyridinium hybrids2.1 - 7.4 µMπ-π stacking, hydrophobic interactions
Carbonic Anhydrase I (hCA I)General derivatives7.02 µM (most effective compound)Metal coordination (Zn²⁺), π-stacking
Carbonic Anhydrase II (hCA II)General derivatives6.39 µM (most effective compound)Metal coordination (Zn²⁺), π-stacking
FGFR1Quinoline/Quinoxalin/Isoquinoline derivatives3.1 - 5.7 µMHydrogen bonding

Note: The data presented in this table is for various derivatives within the isoindoline-1,3-dione class and does not represent the specific activity of this compound.

Mechanisms of Antiproliferative Action

The antiproliferative properties of the isoindoline-1,3-dione scaffold are a significant area of cancer research. medigraphic.comnih.gov Studies on various derivatives have demonstrated their ability to inhibit the growth of a range of human cancer cell lines, including cervical (HeLa), lung (A549), and breast (4T1) cancer cells. medigraphic.comnih.gov The mechanisms underlying this activity often involve the induction of cell cycle arrest and apoptosis. nih.govnih.gov

For example, a study on 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a related naphthalimide compound, showed it induced cell cycle arrest at the S and G2/M phases and triggered apoptosis in MOLT-4 cells. nih.gov This apoptotic effect was mediated through the activation of caspase-3 and caspase-6. nih.gov Other research has found that phthalimide derivatives can induce caspase-mediated apoptosis in multiple myeloma and HeLa cell lines. scielo.org.mxredalyc.org

Additionally, DNA gyrase has been explored as a potential target for related heterocyclic compounds. medigraphic.com DNA gyrase is a type II topoisomerase essential for bacterial replication, and its inhibition leads to cell death. While some related structures, such as indoline-2,3-diones, have been investigated as DNA gyrase inhibitors, specific research linking the isoindoline-1,3-dione scaffold, and particularly This compound , to this mechanism is lacking.

There is no available research data from the conducted searches that specifically investigates the antiproliferative mechanisms of This compound . Consequently, there are no findings on its effects on cell cycle progression, its ability to induce apoptosis through specific pathways, or its potential as a DNA gyrase inhibitor.

Derivative/AnalogueCancer Cell LineObserved EffectPotential Mechanism
N-benzylisoindole-1,3-dione derivativesA549 (Lung)IC₅₀ values ~115 µMCytotoxicity
2-(2,6-diisopropyl phenyl)-5-amino-1H-isoindole-1,3-dioneHeLa (Cervical), Multiple Myeloma linesInhibited proliferationCaspase-mediated apoptosis
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneMOLT-4 (Leukemia)Cytotoxicity, Rise in sub-G1 fractionS and G2/M phase arrest, Caspase-3/6 activation

Note: The data in this table is for various derivatives and analogues within the broader isoindoline-1,3-dione class and does not represent the specific activity of this compound.

Potential Research Applications and Future Directions

Role as Chemical Probes for Investigating Biological Pathways and Targets

The isoindoline-1,3-dione (phthalimide) core is a recognized pharmacophore present in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netmdpi.comresearchgate.net Derivatives of this scaffold have been specifically investigated as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.govnih.gov The phthalimide (B116566) moiety itself is known to interact with the peripheral anionic site of AChE, making it a valuable structural motif for designing enzyme inhibitors. nih.gov

The structure of 2-(11-hydroxyundecyl)isoindoline-1,3-dione is particularly well-suited for development into chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. Key features of this compound that make it a promising candidate for probe development include:

A Target-Binding Moiety: The isoindoline-1,3-dione group can serve as the primary interacting element with a biological target.

A Flexible Linker: The 11-carbon undecyl chain acts as a long, flexible spacer, which can be crucial for reaching binding sites within complex protein structures without steric hindrance.

A Reactive Handle: The terminal hydroxyl group (-OH) provides a convenient site for chemical modification. It can be readily conjugated to various reporter tags (e.g., fluorophores, biotin) or affinity tags, which are essential for visualizing and isolating the biological targets of the probe.

By attaching a fluorescent dye to the hydroxyl terminus, researchers could create probes to visualize the subcellular localization of target enzymes or proteins. Similarly, attaching a biotin (B1667282) tag would allow for the affinity purification and subsequent identification of previously unknown binding partners through proteomic techniques.

Utility in Materials Science Research (e.g., Polymer Precursors, Supramolecular Assemblies)

The applications of isoindoline-1,3-dione derivatives extend beyond medicinal chemistry into the realm of materials science, where they have been used as additives in polymers and as components of photochromic materials. researchgate.net The delocalized π-electrons within the aromatic phthalimide structure make these compounds candidates for developing nonlinear optical (NLO) materials. acgpubs.org

This compound possesses an amphiphilic structure, with a hydrophilic polar head (the phthalimide and hydroxyl groups) and a long hydrophobic aliphatic tail. This characteristic makes it an ideal candidate for the formation of self-assembled monolayers and other supramolecular structures on various substrates. Furthermore, the terminal hydroxyl group and the imide ring can serve as reactive sites for polymerization reactions. This could enable its use as a monomer or precursor for creating novel polymers with tailored properties, potentially integrating the thermal stability and electronic characteristics of the phthalimide group into new materials.

Strategies for Further Structural Optimization and Lead Compound Development for Academic Exploration

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively being explored for various therapeutic applications. mdpi.com Starting from this compound, numerous strategies can be employed for structural optimization to discover new lead compounds for academic and drug discovery research. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Modification StrategyRationale and Potential ImpactExamples from Related Compounds
Modification of the Alkyl ChainVarying the length, rigidity, or polarity of the linker can optimize binding affinity and selectivity for a specific target.Synthesis of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives with alkyl chains of varying lengths (three to eight methylene (B1212753) groups) to modulate AChE inhibitory activity. nih.gov
Functionalization of the Terminal Hydroxyl GroupConversion of the hydroxyl group to other functionalities (e.g., amines, esters, ethers, azides) can introduce new interaction points with biological targets or serve as a handle for conjugation.Reaction of N-hydroxyalkyl phthalimides with methanesulfonyl chloride to create a leaving group for subsequent nucleophilic substitution, such as with sodium azide (B81097). acgpubs.org
Substitution on the Phthalimide RingIntroducing substituents (e.g., halogens, nitro groups, amino groups) on the aromatic ring can alter electronic properties, improve binding interactions, and modulate metabolic stability.Synthesis of 4-amino- and 4-nitro-substituted isoindoline-1,3-dione derivatives, such as in pomalidomide (B1683931) and its intermediates. google.comchemicalbook.com
Hybridization with Other PharmacophoresCoupling the molecule to other known bioactive scaffolds can lead to hybrid compounds with dual or enhanced activity.Creation of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids to improve interaction with both catalytic and peripheral active sites of AChE. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms

Given the broad spectrum of activities reported for the isoindoline-1,3-dione class of compounds, there is significant potential for discovering novel biological targets and elucidating new mechanisms of action. researchgate.netmdpi.com Derivatives have shown activity against cholinesterases, cyclooxygenases (COX), and various microbial and cancer cell lines. mdpi.comresearchgate.netnih.gov

Future research could involve screening this compound and a library of its optimized derivatives against large panels of enzymes, receptors, and other protein targets. This approach could uncover unexpected activities and open new avenues for therapeutic development. For instance, while the anti-inflammatory effects of some derivatives are known, the precise molecular targets beyond COX enzymes are often not fully understood and warrant further investigation. mdpi.com The long alkyl chain might also facilitate interaction with lipid membranes or membrane-bound proteins, suggesting a different class of potential targets compared to derivatives with shorter linkers.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of N-substituted isoindoline-1,3-diones is typically achieved by the condensation of phthalic anhydride (B1165640) with a primary amine. researchgate.netsemanticscholar.org While effective, traditional methods often involve high temperatures and organic solvents. Recent research has focused on developing more efficient and environmentally friendly "green" synthetic routes.

Key areas for the development of advanced synthetic methodologies include:

Solvent-Free Reactions: One sustainable approach involves the direct reaction of phthalic anhydride with the corresponding amine by simple heating, eliminating the need for a solvent. researchgate.net

Catalytic Methods: The use of novel catalysts, such as SiO2-tpy-Nb, has been shown to facilitate the synthesis in greener solvent systems like isopropanol (B130326) and water mixtures, often resulting in moderate to excellent yields. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals and pharmaceutical intermediates.

Developing these advanced methodologies for the synthesis of this compound and its analogs would not only be more sustainable but could also facilitate the rapid production of compound libraries for screening and optimization studies.

Integration of In Silico and Experimental Approaches for Accelerated Research and Discovery

The integration of computational (in silico) and experimental methods is a powerful strategy to accelerate the research and discovery process for new bioactive compounds. Several studies on isoindoline-1,3-dione derivatives have successfully employed this synergistic approach. researchgate.netnih.govsemanticscholar.org

Molecular Docking and Dynamics: These computational tools are used to predict and analyze the binding modes of molecules within the active site of a target protein. mdpi.comnih.gov For example, docking studies have been used to understand how isoindoline-1,3-dione derivatives interact with the active sites of AChE and BuChE, guiding the design of more potent inhibitors. nih.gov

Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic properties, reactivity, and molecular structure of compounds, providing insights that complement experimental data from NMR and IR spectroscopy. semanticscholar.orgresearchgate.net

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new compounds before they are synthesized. researchgate.netresearchgate.net This allows researchers to prioritize candidates with more favorable drug-like properties.

By using computational methods to screen virtual libraries of this compound derivatives, researchers can identify the most promising candidates for synthesis and biological testing. This integrated workflow saves time and resources, streamlining the path from initial concept to the discovery of novel chemical probes and lead compounds.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-(11-Hydroxyundecyl)isoindoline-1,3-dione, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via nucleophilic substitution (SN) reactions using phthalimide-protected hydroxyalkyl halides. For example, intermediates like 2-(4-bromobutyl)isoindoline-1,3-dione (or similar brominated alkyl derivatives) can react with hydroxylamine derivatives under basic conditions (e.g., Cs₂CO₃ in DMF at 110°C) . Yield optimization requires careful control of reaction time, temperature, and stoichiometry. Partial cleavage of the phthalimide group during synthesis may occur, leading to mixtures; purification via column chromatography or recrystallization is critical .

Basic: What spectroscopic and computational techniques are employed to characterize this compound?

Answer:

  • 1H/13C-NMR : Key signals include aromatic protons (δ 7.6–8.2 ppm) from the isoindoline-dione core and aliphatic protons (δ 1.2–3.5 ppm) from the hydroxyundecyl chain .
  • FT-IR : Stretching vibrations at ~1770 cm⁻¹ (C=O) and ~3400 cm⁻¹ (–OH) confirm functional groups .
  • DFT calculations : B3LYP/6-311++G(d,p) models predict vibrational frequencies and electronic properties, aiding structural validation .

Advanced: How does the hydroxyalkyl chain length (e.g., C9–C15) influence the physicochemical and biological properties of isoindoline-1,3-dione derivatives?

Answer:
Chain length modulates hydrophobicity (logP) and polar surface area (PSA), affecting solubility and membrane permeability. For example:

Chain LengthlogP*PSA* (Ų)Bioactivity Relevance
C11 (this compound)~1.7~54.5Enhanced cellular uptake due to balanced lipophilicity
C15~2.1~54.5Potential for prolonged half-life but reduced solubility
*Experimental data from analogs .

Advanced: What challenges arise in maintaining phthalimide group stability during functionalization, and how are they addressed?

Answer:
The phthalimide group is prone to partial hydrolysis under basic or prolonged reaction conditions, generating 2-carbamoylbenzoic acid byproducts . Mitigation strategies include:

  • Using milder bases (e.g., K₂CO₃ instead of NaOH).
  • Shortening reaction times and monitoring via TLC/LC-MS.
  • Employing protective groups for the hydroxyl moiety during synthesis .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Molecular docking : Screens binding affinity to targets like α-glucosidase or cancer-related kinases, as seen in phthalimide-based inhibitors .
  • QSAR models : Correlate chain length/substituents with bioactivity (e.g., IC₅₀ values) using descriptors like logP and H-bond acceptors .

Basic: What key physicochemical properties of this compound are critical for formulation in drug delivery systems?

Answer:

  • logP : ~1.7 (moderate lipophilicity for passive diffusion) .
  • PSA : ~54.45 Ų (balances solubility and membrane permeability) .
  • Melting point : >150°C (suggests solid-state stability) .
    These properties guide solvent selection (e.g., DMSO for in vitro assays) and nanoparticle encapsulation strategies .

Advanced: How are contradictory spectral data (e.g., NMR splitting patterns) resolved during structural elucidation?

Answer:

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 298 K vs. 323 K .
  • 2D-COSY/HSQC : Assigns overlapping proton signals and confirms carbon-proton correlations .
  • Crystallography : Single-crystal X-ray diffraction (as in related derivatives) provides unambiguous confirmation .

Advanced: What strategies enable the functionalization of this compound for targeted therapeutic applications?

Answer:

  • PROTAC conjugation : The hydroxyl group is derivatized to link E3 ligase ligands (e.g., thalidomide analogs) for protein degradation .
  • Click chemistry : Alkyne-terminated chains enable Huisgen cycloaddition with azide-modified biomolecules .
  • Prodrug design : Phosphorylation or PEGylation enhances solubility and targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.